GPX4 Binding Affinity – Direct Measurement vs. Class Baseline
The compound exhibits a dissociation constant (Kd) of 426 nM for recombinant human GPX4, determined by surface plasmon resonance (SPR) [1]. This affinity places it in the moderate range among reported GPX4 ligands. By comparison, the prototypical covalent GPX4 inhibitor RSL3 achieves an IC50 of ~10 nM in cellular viability assays, while the majority of screening hits from the same GPX4 allosteric inhibitor discovery campaign display Kd values >1 µM [2]. The 426 nM Kd thus represents a distinct, quantifiable position on the GPX4 affinity spectrum that justifies selection over both less potent analogs and promiscuous non-binders.
| Evidence Dimension | GPX4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 426 nM (SPR, human GPX4) |
| Comparator Or Baseline | RSL3: IC50 ≈ 10 nM (cellular GPX4 inhibition); Class baseline: Kd >1 µM for typical screening hits |
| Quantified Difference | 43-fold weaker than RSL3; at least 2.3-fold stronger than the 1 µM hit threshold |
| Conditions | Surface plasmon resonance (BindingDB assay); cellular viability assay for RSL3 comparator (Cell Chem Biol 2022) |
Why This Matters
The quantified GPX4 affinity provides a reproducible biochemical benchmark that procurement teams can use to verify lot-to-lot consistency and compare against close analogs lacking this target engagement data.
- [1] BindingDB Entry BDBM50649249 (CHEMBL5619466). Kd: 426 nM for human GPX4. Deposited 2025-12-10. View Source
- [2] Liu H, et al. Small-molecule allosteric inhibitors of GPX4. Cell Chem Biol. 2022;29(12):1680-1693.e9. PMC9772252. View Source
